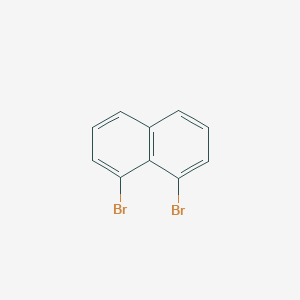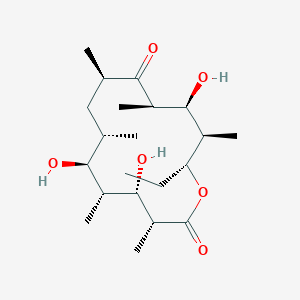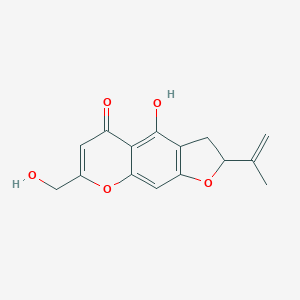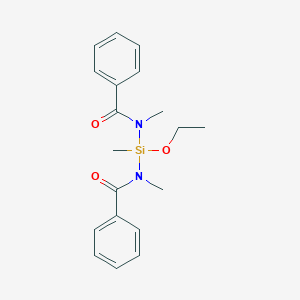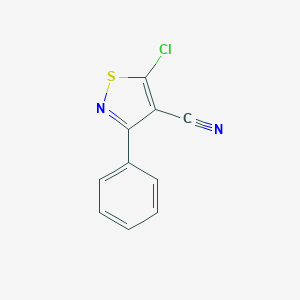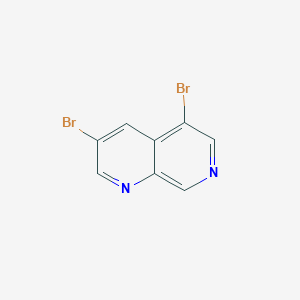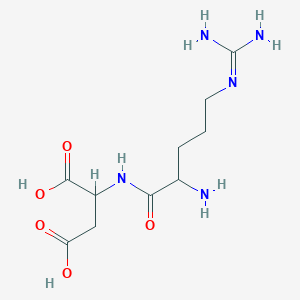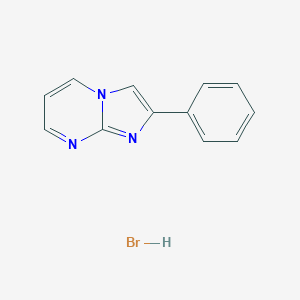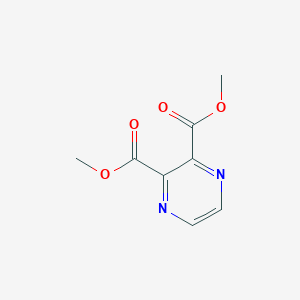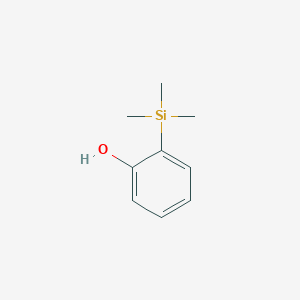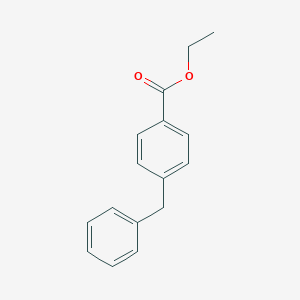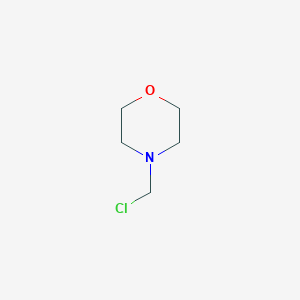
2,4-Diacetyl-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diacetyl-5-methylphenol (DAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
作用機序
The mechanism of action of 2,4-Diacetyl-5-methylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell metabolism.
生化学的および生理学的効果
2,4-Diacetyl-5-methylphenol has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2,4-Diacetyl-5-methylphenol has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In microbial cells, 2,4-Diacetyl-5-methylphenol has been shown to disrupt the cell membrane and inhibit the production of ATP, which leads to cell death. In animal studies, 2,4-Diacetyl-5-methylphenol has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
2,4-Diacetyl-5-methylphenol has several advantages for lab experiments, including its high solubility in organic solvents, low toxicity, and ease of synthesis. However, 2,4-Diacetyl-5-methylphenol has several limitations, including its instability in aqueous solutions, which limits its use in biological assays, and its potential for oxidation and degradation, which can affect its activity and potency.
将来の方向性
There are several future directions for the research on 2,4-Diacetyl-5-methylphenol. One direction is to explore the potential applications of 2,4-Diacetyl-5-methylphenol in the treatment of various diseases such as cancer, microbial infections, and inflammation. Another direction is to investigate the mechanism of action of 2,4-Diacetyl-5-methylphenol and its interactions with various enzymes and signaling pathways in cells. Additionally, the synthesis of new derivatives of 2,4-Diacetyl-5-methylphenol with improved activity and stability may lead to the development of novel drugs and materials.
合成法
2,4-Diacetyl-5-methylphenol can be synthesized through the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,4-Diacetyl-5-methylphenol as the main product. The yield of 2,4-Diacetyl-5-methylphenol can be improved by optimizing the reaction conditions such as the temperature, reaction time, and concentration of reactants.
科学的研究の応用
2,4-Diacetyl-5-methylphenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,4-Diacetyl-5-methylphenol has been shown to exhibit anticancer, antimicrobial, and antioxidant properties. In agriculture, 2,4-Diacetyl-5-methylphenol has been used as a herbicide to control weed growth. In material science, 2,4-Diacetyl-5-methylphenol has been used as a precursor for the synthesis of various organic compounds such as dyes and polymers.
特性
CAS番号 |
16475-85-7 |
|---|---|
製品名 |
2,4-Diacetyl-5-methylphenol |
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-(5-acetyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-6-4-11(14)10(8(3)13)5-9(6)7(2)12/h4-5,14H,1-3H3 |
InChIキー |
JVADGSKLONUYIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
正規SMILES |
CC1=CC(=C(C=C1C(=O)C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



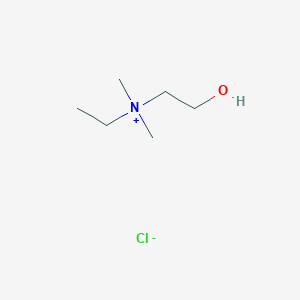
![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
